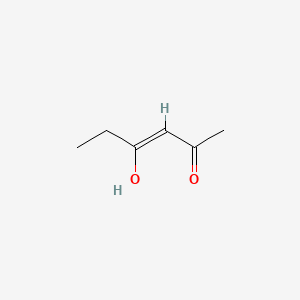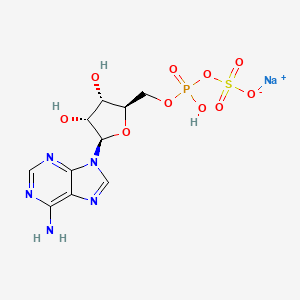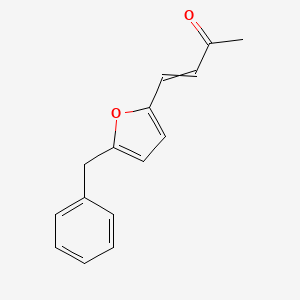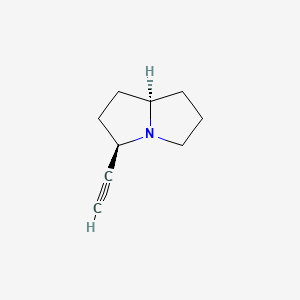
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) is a chemical compound with a unique structure that includes a pyrrolizine ring system
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) typically involves several steps. The synthetic routes often start with the preparation of the pyrrolizine ring, followed by the introduction of the ethynyl group. Reaction conditions may include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Researchers may study its effects on biological systems to understand its potential as a therapeutic agent.
Industry: It can be used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) can be compared with other similar compounds, such as other pyrrolizine derivatives. These comparisons can highlight its unique properties and potential advantages over other compounds. Similar compounds may include:
- Other pyrrolizine derivatives with different substituents.
- Compounds with similar ring structures but different functional groups.
This detailed article provides an overview of 1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H13N |
|---|---|
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
(3R,8R)-3-ethynyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C9H13N/c1-2-8-5-6-9-4-3-7-10(8)9/h1,8-9H,3-7H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
YNDOCKQZMRIETO-DTWKUNHWSA-N |
Isomerische SMILES |
C#C[C@H]1CC[C@@H]2N1CCC2 |
Kanonische SMILES |
C#CC1CCC2N1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
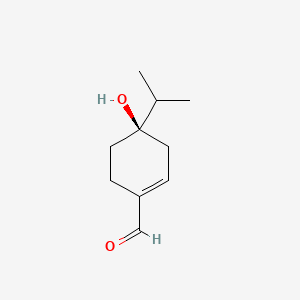
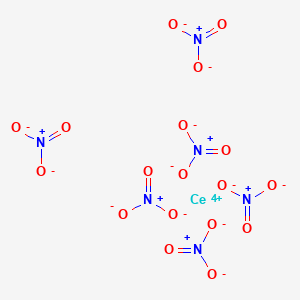

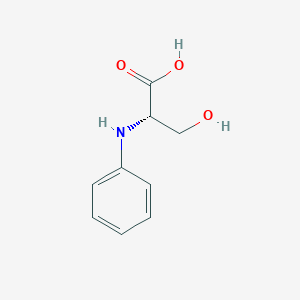
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)

